![molecular formula C12H11NO2 B1583624 Ethyl quinoline-5-carboxylate CAS No. 98421-25-1](/img/structure/B1583624.png)
Ethyl quinoline-5-carboxylate
Overview
Description
Ethyl quinoline-5-carboxylate (EQC) is a heterocyclic organic compound widely used in scientific research and industry. It may be used as a starting material in the preparation of 5-quinolinemethanol and ethyl 3-quinolineacetate .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various ways. For instance, the Friedlander annulation of 2-amino substituted aromatic ketones and reactive methylene group containing carbonyl compounds in the presence of ethyl ammonium nitrate (EAN) has been used .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo various chemical reactions, including both electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odour, which is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .Scientific Research Applications
Synthesis and Biological Activities
- Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a derivative of Ethyl quinoline-5-carboxylate, is used in the synthesis of structurally novel quinoline derivatives. These compounds have been tested for anti-tubercular and anti-bacterial activities, showing significant potential against Mycobacterium smegmatis and other bacteria (Li et al., 2019).
Antibacterial Ability
- New quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives have been developed using this compound related compounds. These derivatives exhibit notable antibacterial ability towards various microorganisms (Valluri et al., 2017).
Optical Characterizations and Photodiode Applications
- Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a variant of this compound, is used in the fabrication of thin films for optical characterizations. Its unique optical behavior makes it suitable for photodiode applications (Elkanzi et al., 2020).
Neuroprotective Properties
- Ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates demonstrate neuroprotective properties against calcium overload and free radical-induced neuronal death, indicating potential therapeutic applications in neurology (Marco-Contelles et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their diverse spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. For example, some quinoline-based compounds may inhibit tumor growth by causing cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways, depending on their specific targets and modes of action. For instance, they might influence pathways related to cell cycle regulation, inflammation, oxidative stress, and more .
Result of Action
The molecular and cellular effects of quinoline derivatives can be diverse, reflecting their wide range of targets and modes of action. They might induce cell death in cancer cells, reduce inflammation, combat microbial infections, and more .
properties
IUPAC Name |
ethyl quinoline-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPJEEKRBNYZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300799 | |
Record name | ethyl quinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98421-25-1 | |
Record name | ethyl quinoline-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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